molecular formula C10H5BrF3NO2 B1414298 5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid CAS No. 1805187-77-2

5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1414298
CAS No.: 1805187-77-2
M. Wt: 308.05 g/mol
InChI Key: YOKDZLIAXUXDAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid typically involves multiple steps:

    Nitrile Formation: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide or potassium cyanide.

    Trifluoromethylation: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst like copper or silver.

    Acetic Acid Introduction: The phenylacetic acid backbone can be constructed through a Friedel-Crafts acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and trifluoromethyl groups can enhance binding affinity and selectivity, while the bromine atom may facilitate interactions with specific amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-cyano-4-methylphenylacetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-Bromo-2-cyano-4-chlorophenylacetic acid: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    5-Bromo-2-cyano-4-fluorophenylacetic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[5-bromo-2-cyano-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)6(4-15)1-7(8)10(12,13)14/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDZLIAXUXDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
5-Bromo-2-cyano-4-(trifluoromethyl)phenylacetic acid

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